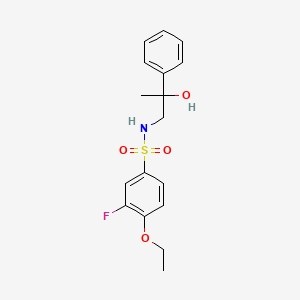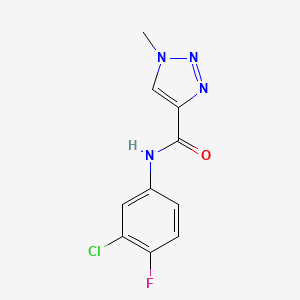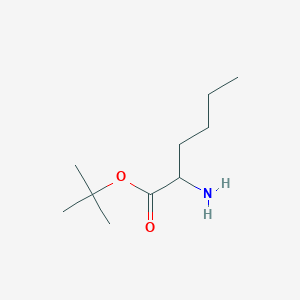![molecular formula C19H18BrNO4S B2585500 8-bromo-2-méthyl-5-tosyl-5,6-dihydro-2H-2,6-méthanobenzo[g][1,3]oxazocin-4(3H)-one CAS No. 1052611-51-4](/img/structure/B2585500.png)
8-bromo-2-méthyl-5-tosyl-5,6-dihydro-2H-2,6-méthanobenzo[g][1,3]oxazocin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
The compound 8-bromo-2-methyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one has diverse applications:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Medicine: Exploration as a candidate for drug development, particularly in the field of anti-cancer or anti-inflammatory agents.
Industry: Potential use in the development of new materials or as a catalyst in industrial chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-2-methyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might start from the functionalization of a benzooxazinone intermediate, followed by bromination, tosylation, and cyclization reactions. Each step requires precise control of reaction conditions such as temperature, solvents, and catalysts to achieve the desired product with high purity and yield.
Industrial Production Methods
While the industrial-scale production of this compound may not be widely documented, the process would likely involve optimizing the aforementioned synthetic routes for larger-scale reactions. This could include the use of continuous flow reactors and advanced purification techniques to ensure efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
8-bromo-2-methyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce new functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to modify the degree of saturation in the compound's structure.
Substitution: Due to the presence of reactive functional groups like bromine and tosyl, the compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Typical reagents for these reactions include:
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like sodium hydroxide, electrophiles like alkyl halides
Major Products
The products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might introduce carbonyl or carboxyl groups, while substitution could lead to various derivatives depending on the substituents introduced.
Mécanisme D'action
The precise mechanism by which 8-bromo-2-methyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one exerts its effects depends on the context of its application. In medicinal chemistry, its mechanism might involve interacting with specific molecular targets such as enzymes or receptors, influencing biological pathways related to disease processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-chloro-2-methyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one
8-iodo-2-methyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one
Propriétés
IUPAC Name |
4-bromo-9-methyl-12-(4-methylphenyl)sulfonyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO4S/c1-11-3-6-13(7-4-11)26(23,24)17-15-10-19(2,21-18(17)22)25-16-8-5-12(20)9-14(15)16/h3-9,15,17H,10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBZLPYBKVYYGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2C3CC(NC2=O)(OC4=C3C=C(C=C4)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-ethoxyphenyl)piperidine-4-carboxamide](/img/structure/B2585417.png)
![N-({1-cyclopentyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-(2-methylphenoxy)acetamide](/img/structure/B2585423.png)
![tert-butyl 3-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)azetidine-1-carboxylate](/img/structure/B2585424.png)
![Ethyl 5-(4-methoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2585426.png)


![methyl 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}propanoate](/img/structure/B2585431.png)


![N-({[2,3'-bifuran]-5-yl}methyl)-2-bromo-5-methoxybenzamide](/img/structure/B2585435.png)
![2-(3,5-Dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2585436.png)


![7-[4-(Benzyloxy)-3-ethoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2585440.png)
